Facile synthesis of diiodinated dihydronaphthalenes and naphthalenesviaiodine mediated electrophilic cyclization†

Chemical Communications Pub Date: 2011-02-21 DOI: 10.1039/C0CC05442A

Abstract

A facile, efficient, and general synthetic method for a wide range of 2,3-diiodinated 1,4-dihydrothiophenes and naphthalenes has been developed via the electrophilic iodocyclization of various aryl propargyl alcohols. The resulting product 2p can be used for the synthesis of a rubrene intermediate.

Graphical abstract: Facile synthesis of diiodinated dihydronaphthalenes and naphthalenesviaiodine mediated electrophilic cyclization
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